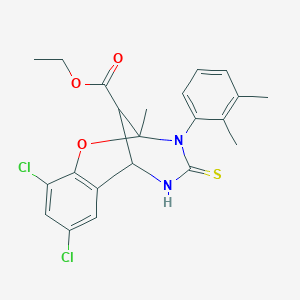![molecular formula C18H17N3O6S B11218913 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate](/img/structure/B11218913.png)
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole moiety and a nitrobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and bases like cesium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzisothiazole ring can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can produce a variety of ester derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have shown promise as enzyme inhibitors and receptor modulators. These properties make it a valuable tool in the study of biochemical pathways and drug development .
Medicine
Medically, this compound and its derivatives are being explored for their potential anti-inflammatory and anticancer activities. Their ability to interact with specific molecular targets makes them candidates for therapeutic development .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The benzisothiazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzisothiazol-3(2H)-one
- 3-Ethoxy-1,2-benzothiazole 1,1-dioxide
- 4H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
Compared to similar compounds, 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C18H17N3O6S |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C18H17N3O6S/c1-12-11-13(7-8-15(12)21(23)24)18(22)27-10-4-9-19-17-14-5-2-3-6-16(14)28(25,26)20-17/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20) |
Clave InChI |
HGPGGMHCXSNEPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11218833.png)

![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218842.png)

![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11218849.png)
![5-(4-Bromophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11218852.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B11218862.png)
![2,4-dichloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11218875.png)

![4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11218887.png)


![9-Chloro-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11218932.png)
